molecular formula C17H12BrF2N3OS B1669879 3-amino-N-(2-bromo-4,6-difluorophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide CAS No. 497061-48-0

3-amino-N-(2-bromo-4,6-difluorophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide

Cat. No. B1669879
CAS RN: 497061-48-0
M. Wt: 424.3 g/mol
InChI Key: DFNOJNBNTVQPCA-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an amine group (-NH2), a carboxamide group (-CONH2), and a thienopyridine group (a bicyclic compound containing a thiophene ring fused with a pyridine ring). It also contains a bromine atom and two fluorine atoms attached to a phenyl ring .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the core thienopyridine structure, followed by various functionalization reactions to introduce the amine, carboxamide, and halogen substituents .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement of these groups within the molecule .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions. The amine group could participate in acid-base reactions, the carboxamide group could undergo hydrolysis or condensation reactions, and the halogen atoms could be involved in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple polar functional groups and halogen atoms would likely make it relatively polar and could affect its solubility in different solvents .

Scientific Research Applications

Inhibition of Copper Chaperones

DC_AC50 is a dual inhibitor of Atox1 and CCS, which are copper chaperones . Copper is a redox-active transition metal critical for most living organisms, serving as a catalytic cofactor for enzymes involved in antioxidant defense, iron homeostasis, cellular respiration, and various biochemical processes . However, uncontrolled accumulation of copper can lead to increased oxidative stress and inappropriate binding to macromolecules .

Cancer Research

DC_AC50 has been found to be highly efficient at inhibiting cancer cell proliferation, including H1299, K562, MDA-MB-231, and neck cancer 212LN cells . However, it does not exhibit any notable inhibition of the cell proliferation of human normal epithelial lung BEAS-2B cells or breast MCF-10A cells .

Antioxidant Capacity

The Cu-binding ability of ATOX1 is crucial to its direct antioxidant capacity, as indicated by cells exhibiting a significant oxidative stress response when treated with the ATOX1 Cu-binding inhibitor DC_AC50 .

Selective Inhibition

DC_AC50 is a selective inhibitor of human copper-trafficking proteins Atox1 and CCS, with Kd values of ∼6.8 μM and ∼8.2 μM . These proteins are cytosolic copper chaperones that transfer copper to specific cellular destinations .

Reactive Oxygen Species (ROS) Accumulation

DC_AC50 induces ROS accumulation, reduces cellular ATP production, and decreases lipid biosynthesis via AMP-activated protein kinase (AMPK) activation .

Tumor-Inhibition Effects

In nude mice bearing lung cancer H1299 cells or leukemia cancer K562 cells, DC_AC50 (100 mg/kg per day for 21 days) significantly decreased tumor size compared with vehicle control .

Inhibition of Cell Migration

At 3 μM, DC_AC50 inhibits the migration of canine and human OSA cells .

Decreased Mitotic Activity

DC_AC50-treated cells are significantly less mitotically active, demonstrating a decreased expression of phospho-histone H3 and cell cycle analysis .

Mechanism of Action

Target of Action

DC_AC50 primarily targets the human copper-trafficking proteins Atox1 and CCS . These proteins are cytosolic copper chaperones that transfer copper to specific cellular destinations .

Mode of Action

DC_AC50 binds to Atox1 and full-length CCS with Kd values of approximately 6.8 μM and 8.2 μM respectively . This binding inhibits the function of these copper-trafficking proteins, disrupting cellular copper transport .

Biochemical Pathways

The inhibition of Atox1 and CCS by DC_AC50 affects several biochemical pathways. It leads to the decreased activity of the Cu/Zn superoxide dismutase (SOD1), an enzyme that requires copper as a cofactor . This results in an increase in reactive oxygen species (ROS) within the cell . Additionally, it impacts mitochondrial function, leading to a reduction in ATP production .

Result of Action

The action of DC_AC50 leads to a significant reduction in cancer cell proliferation . This is achieved through the induction of oxidative stress (via increased ROS) and the reduction of ATP production . These effects contribute to the inhibition of cancer cell proliferation .

Action Environment

The environment can influence the action, efficacy, and stability of DC_AC50. It’s worth noting that the compound’s effectiveness in inhibiting cancer cell proliferation has been demonstrated in various types of cancer cells, including lung cancer H1299 cells, leukemia K562 cells, breast cancer MDA-MB-231 cells, and head and neck cancer 212LN cells .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety precautions. The specific hazards would depend on various factors, including its reactivity, toxicity, and the specific conditions under which it’s handled .

Future Directions

The future research directions involving this compound would depend on its potential applications. For example, if it shows promising biological activity, it could be further studied as a potential drug candidate .

properties

IUPAC Name

6-amino-N-(2-bromo-4,6-difluorophenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrF2N3OS/c18-10-5-8(19)6-11(20)14(10)23-16(24)15-13(21)9-4-7-2-1-3-12(7)22-17(9)25-15/h4-6H,1-3,21H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFNOJNBNTVQPCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(N=C2C1)SC(=C3N)C(=O)NC4=C(C=C(C=C4Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrF2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-N-(2-bromo-4,6-difluorophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-amino-N-(2-bromo-4,6-difluorophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
3-amino-N-(2-bromo-4,6-difluorophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide
Reactant of Route 3
Reactant of Route 3
3-amino-N-(2-bromo-4,6-difluorophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide
Reactant of Route 4
3-amino-N-(2-bromo-4,6-difluorophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide
Reactant of Route 5
3-amino-N-(2-bromo-4,6-difluorophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide
Reactant of Route 6
Reactant of Route 6
3-amino-N-(2-bromo-4,6-difluorophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide

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